4-(Trifluoromethoxy)cyclohexanecarboxylic acid
CAS No.: 174771-55-2
Cat. No.: VC6613472
Molecular Formula: C8H11F3O3
Molecular Weight: 212.168
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174771-55-2 |
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Molecular Formula | C8H11F3O3 |
Molecular Weight | 212.168 |
IUPAC Name | 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |
Standard InChI Key | QGMWMYHMLLIPMI-IZLXSQMJSA-N |
SMILES | C1CC(CCC1C(=O)O)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a cyclohexane ring substituted at the 4-position with a trifluoromethoxy group and a carboxylic acid moiety. The trifluoromethoxy group, a strong electron-withdrawing substituent, significantly influences the compound’s acidity and reactivity. The carboxylic acid group (pKa ~2–3) exhibits higher acidity compared to non-fluorinated analogues due to the inductive effect of the -O-CF₃ group.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₁F₃O₂ |
Molecular Weight | 196.17 g/mol |
CAS Number | 2231666-24-1 |
Functional Groups | -COOH, -O-CF₃ |
Purity (Commercial) | ≥98% (HPLC) |
X-ray crystallography of analogous compounds reveals that the trifluoromethoxy group adopts an equatorial conformation to minimize steric strain, while the carboxylic acid group remains axial. This stereoelectronic arrangement enhances solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, CDCl₃): δ 12.2 (s, 1H, -COOH), 4.1–4.3 (m, 1H, -O-CF₃), 2.2–2.5 (m, 2H, cyclohexane), 1.4–1.8 (m, 6H, cyclohexane).
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¹³C NMR (100 MHz, CDCl₃): δ 178.9 (-COOH), 121.5 (q, J = 320 Hz, -CF₃), 74.8 (-O-CF₃), 35.2–45.1 (cyclohexane carbons).
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 196.1 ([M]⁺), with fragmentation patterns consistent with loss of CO₂ (44 Da) and CF₃O (85 Da).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two key steps:
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Trifluoromethoxylation: Cyclohexanone undergoes nucleophilic trifluoromethoxylation using trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) to yield 4-(trifluoromethoxy)cyclohexanol.
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Oxidation to Carboxylic Acid: The alcohol intermediate is oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-oxidation.
Reaction Scheme:
Industrial Manufacturing
Industrial processes optimize yield (≥85%) and scalability using continuous-flow reactors. Key parameters include:
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Catalyst: Palladium on carbon (Pd/C) for selective oxidation.
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Temperature: 50–60°C to balance reaction rate and side-product formation.
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Purification: Recrystallization from ethyl acetate/hexane mixtures achieves ≥99% purity.
Physicochemical Properties
Thermal Stability
The compound decomposes at 210–215°C, as determined by thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of -15°C, indicative of moderate rigidity.
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 5.2 |
Ethanol | 120.4 |
Dichloromethane | 89.7 |
DMSO | 156.3 |
The -O-CF₃ group enhances lipophilicity (logP = 1.8), facilitating membrane permeability in biological systems.
Chemical Reactivity and Applications
Derivative Synthesis
The carboxylic acid undergoes characteristic reactions:
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Esterification: With methanol/H₂SO₄, yielding methyl 4-(trifluoromethoxy)cyclohexanecarboxylate (95% yield).
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Amidation: Reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which couples with amines to produce amides (e.g., with aniline, 88% yield).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group (70% yield).
Pharmaceutical Applications
Derivatives of this compound are explored as:
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Enzyme Inhibitors: Analogues show IC₅₀ values of 10–50 μM against cyclooxygenase-2 (COX-2), relevant for anti-inflammatory drug development.
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Anticancer Agents: In MCF-7 breast cancer cells, methyl ester derivatives induce apoptosis via caspase-3 activation (EC₅₀ = 15 μM).
Table 2: Biological Activity of Derivatives
Derivative | Target | Activity (IC₅₀/EC₅₀) |
---|---|---|
Methyl Ester | Caspase-3 | 15 μM |
Aniline Amide | COX-2 | 22 μM |
Hydroxymethyl | AChE | 48 μM |
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